ethyl (3R)-1-methylpiperidine-3-carboxylate
Overview
Description
This would typically involve providing the IUPAC name, molecular formula, and structural formula of the compound. The compound’s role and significance in the scientific or industrial context would also be discussed.
Synthesis Analysis
This would involve detailing the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve discussing the molecular geometry, bond lengths and angles, and electronic structure based on spectroscopic data and computational chemistry.Chemical Reactions Analysis
This would involve discussing the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting and boiling points, solubility, density, and spectral properties.Scientific Research Applications
Synthesis Processes and Chemical Reactions
[4 + 2] Annulation Synthesis : A study describes the use of Ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, catalyzed by organic phosphine. This process generates ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the compound's utility in synthesizing highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Aminocarbonylation Reaction : Another research highlights the use of alkoxycarbonylpiperidines, including ethyl (3R)-1-methylpiperidine-3-carboxylate, as N-nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This reaction is crucial for synthesizing carboxamides and ketocarboxamides, demonstrating the compound's versatility in organic synthesis (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).
Amide Formation Mechanism : Ethyl (3R)-1-methylpiperidine-3-carboxylate's utility extends to the study of amide formation mechanisms in aqueous media, providing insight into biochemical conjugation processes. This research is essential for understanding the chemical's behavior in biological contexts and its potential applications in bioconjugation and drug development (N. Nakajima, Y. Ikada, 1995).
Ethylene Biosynthesis : Further investigation into ethylene biosynthesis in plant tissues reveals the specific interaction and conversion processes involving compounds like ethyl (3R)-1-methylpiperidine-3-carboxylate. This research contributes to our understanding of plant hormonal regulation and offers potential agricultural applications (N. Hoffman, S. Yang, A. Ichihara, S. Sakamura, 1982).
Photosensitizer for Cancer Treatment : The compound's derivatives have been studied for their role as dual-function near-infrared (NIR) photosensitizers in fluorescence imaging and photodynamic therapy (PDT) of cancer. This research signifies the potential medical applications of ethyl (3R)-1-methylpiperidine-3-carboxylate and its derivatives in developing more effective cancer treatment methods (Nayan J. Patel, P. Pera, Penny Joshi, M. Dukh, W. Tabaczynski, Kevin E. Siters, Mark W. Kryman, Ravindra R. Cheruku, F. Durrani, J. Missert, R. Watson, Tymish Y. Ohulchanskyy, E. Tracy, H. Baumann, R. Pandey, 2016).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
For a specific compound like “ethyl (3R)-1-methylpiperidine-3-carboxylate”, you would need to consult the primary scientific literature or databases for up-to-date and detailed information. Please note that handling and experimenting with chemicals should always be done following safety protocols and under the supervision of a trained professional.
properties
IUPAC Name |
ethyl (3R)-1-methylpiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJNMLPRDRTCO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352912 | |
Record name | Ethyl (3R)-1-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3R)-1-methylpiperidine-3-carboxylate | |
CAS RN |
205194-12-3 | |
Record name | Ethyl (3R)-1-methyl-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205194-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3R)-1-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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